Cas no 80434-59-9 ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde)

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde is a chiral cyclohexane derivative featuring a formyl functional group at the 1-position. Its stereochemistry, defined by the (1R,2S,5R) configuration, makes it a valuable intermediate in asymmetric synthesis and fragrance applications. The compound’s rigid cyclohexane backbone and isopropyl substituent contribute to its stability and distinct spatial orientation, enhancing its utility in stereoselective reactions. Its aldehyde group offers reactivity for further functionalization, including reductions or condensations. This product is particularly useful in the synthesis of optically active compounds, where enantiomeric purity is critical. Its well-defined structure ensures consistent performance in research and industrial applications requiring precise molecular control.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde structure
80434-59-9 structure
Product Name:(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde
CAS No:80434-59-9
MF:C11H20O
MW:168.275903701782
CID:705642
PubChem ID:11252239
Update Time:2025-05-28

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxaldehyde, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
    • (-)-p-menthyl-3-carboxaldehyde
    • menthylcarboxaldehyde
    • p-menthane 3-carboxaldehyde
    • p-menthane-3-carboxaldehyde
    • (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde
    • SCHEMBL1859018
    • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carbaldehyde
    • AUABNXZOGNPUSY-VWYCJHECSA-N
    • CS-0227529
    • (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbaldehyde
    • Z1511744535
    • starbld0034800
    • 80434-59-9
    • EN300-1709655
    • DTXSID50460099
    • (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde
    • Inchi: 1S/C11H20O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1
    • InChI Key: AUABNXZOGNPUSY-VWYCJHECSA-N
    • SMILES: O=C[C@@H]1C[C@H](C)CC[C@H]1C(C)C

Computed Properties

  • Exact Mass: 168.15100
  • Monoisotopic Mass: 168.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.89370

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde Pricemore >>

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